Cas no 87597-21-5 (Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate)
Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate
- Imidazo[1,2-a]pyrazine-2-carboxylic acid, 6,8-dibromo-, ethyl ester
- 6,8-Dibromo-imidazo[1,2-a]pyrazine-2-carboxylic acid ethyl ester
- C9H7Br2N3O2
- ONYDCYFHPPFRGX-UHFFFAOYSA-N
- 3898AC
- ST24047116
- Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate (ACI)
- Ethyl 6 pound not8-dibromoimidazo[1 pound not2-a]pyrazine-2-carboxylate
- 87597-21-5
- SCHEMBL7354451
- AKOS016003802
- DTXSID50600372
- CHEMBL302298
- Z1940003015
- EN300-193072
- MFCD14706101
- Ethyl6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate
- CS-0102752
- AS-38932
- DB-370479
-
- MDL: MFCD14706101
- Inchi: 1S/C9H7Br2N3O2/c1-2-16-9(15)5-3-14-4-6(10)13-7(11)8(14)12-5/h3-4H,2H2,1H3
- InChI Key: ONYDCYFHPPFRGX-UHFFFAOYSA-N
- SMILES: O=C(C1=CN2C(C(=NC(=C2)Br)Br)=N1)OCC
Computed Properties
- Exact Mass: 348.88845g/mol
- Monoisotopic Mass: 346.89050g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 280
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 56.5
- XLogP3: 3.3
Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
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ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate |
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| Chemenu | CM124166-1g |
ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate |
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| Chemenu | CM124166-5g |
ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate |
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| TRC | E072180-50mg |
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$ 240.00 | 2022-06-05 | ||
| TRC | E072180-100mg |
Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate |
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$ 395.00 | 2022-06-05 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E847558-100mg |
Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate |
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| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EK879-1g |
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| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EK879-100mg |
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| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EK879-250mg |
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Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate Suppliers
Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate Related Literature
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Additional information on Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate
Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate (CAS No. 87597-2-5): An Overview
Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate (CAS No. 87597-2-5) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of imidazopyrazines, which are known for their diverse biological activities and potential therapeutic applications. The ethyl ester functionality and the presence of bromine substituents make this compound particularly interesting for its unique chemical and biological properties.
The molecular structure of Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate consists of a central imidazopyrazine core with two bromine atoms at the 6 and 8 positions, and an ethyl ester group attached to the carboxylic acid moiety at position 2. This configuration imparts specific physical and chemical characteristics to the molecule, making it a valuable candidate for various research applications.
Recent studies have highlighted the potential of Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate in the development of novel therapeutic agents. One notable area of research is its activity as a potent inhibitor of specific enzymes involved in various disease pathways. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that this compound exhibits significant inhibitory activity against a key enzyme implicated in neurodegenerative diseases. This finding opens up new avenues for the development of drugs targeting these conditions.
In addition to its enzymatic inhibition properties, Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate has also shown promise in modulating cellular signaling pathways. Research conducted at a leading pharmaceutical institute revealed that this compound can effectively interfere with specific signaling cascades involved in cancer progression. By disrupting these pathways, Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate may offer a new approach to cancer therapy.
The synthesis of Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate involves several well-defined steps that ensure high purity and yield. The process typically begins with the formation of the imidazopyrazine core through a series of condensation reactions. Subsequent bromination steps introduce the bromine substituents at the desired positions, followed by esterification to form the ethyl ester group. The detailed synthetic route has been extensively documented in various scientific publications, providing a robust foundation for further research and development.
In terms of its physical properties, Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate is a solid at room temperature with a well-defined melting point. It is moderately soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, which facilitates its use in various experimental setups. The compound's stability under different conditions has been thoroughly investigated, ensuring its reliability in both laboratory and industrial settings.
The biological evaluation of Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate has revealed several important findings. In vitro assays have shown that it exhibits low cytotoxicity towards normal cells while demonstrating selective toxicity towards cancer cells. This selective toxicity is crucial for minimizing side effects in potential therapeutic applications. Furthermore, preliminary pharmacokinetic studies indicate that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for drug development.
One of the key challenges in the development of Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate as a therapeutic agent is optimizing its bioavailability and efficacy. Ongoing research is focused on enhancing its solubility and stability through various formulation strategies. For example, encapsulation techniques using nanoparticles or liposomes have shown promise in improving the delivery and efficacy of this compound.
Moreover, the potential synergistic effects of Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate with other therapeutic agents are being explored to maximize its therapeutic impact. Combination therapies involving this compound have shown enhanced efficacy in preclinical models of cancer and neurodegenerative diseases. These findings underscore the versatility and potential of Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate as a multifaceted therapeutic agent.
In conclusion, Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate (CAS No. 87597-2-5) represents a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for further investigation and development as a novel therapeutic agent. As research continues to uncover new insights into its mechanisms of action and potential applications, this compound is likely to play an increasingly important role in advancing our understanding and treatment of various diseases.
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